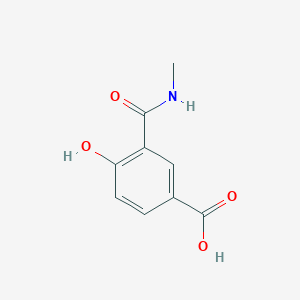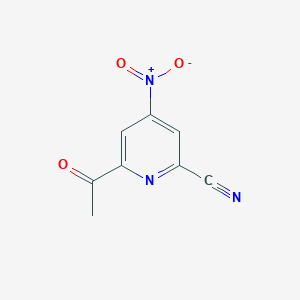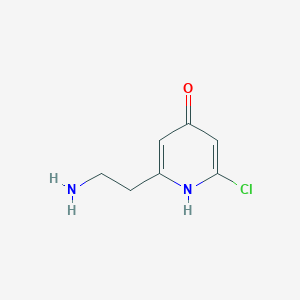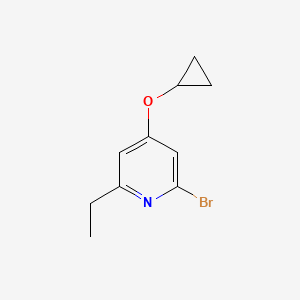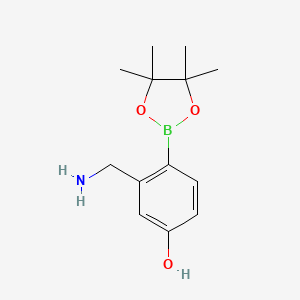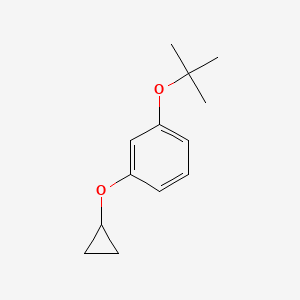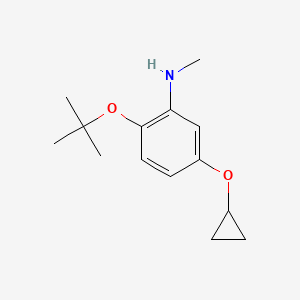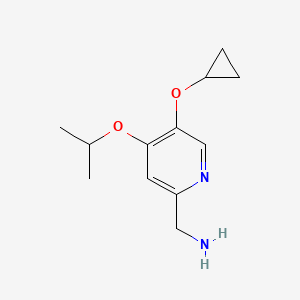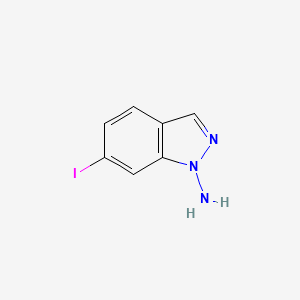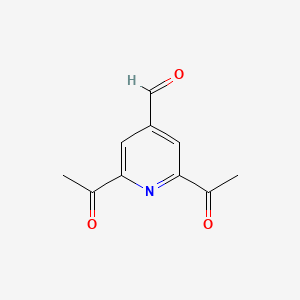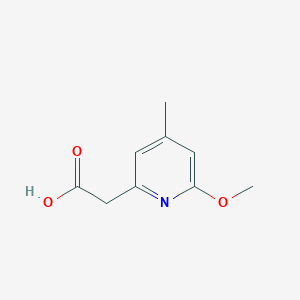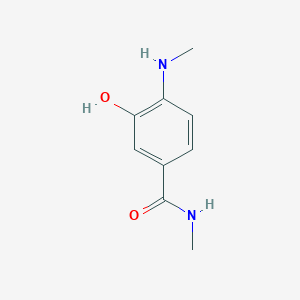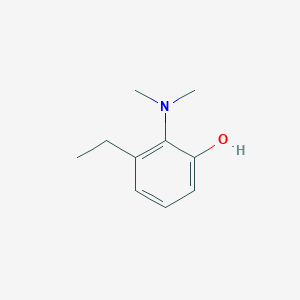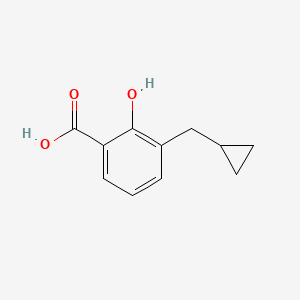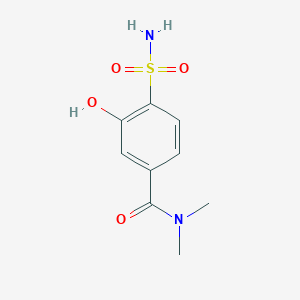
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is used primarily in research and development settings.
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Route:
Analyse Chemischer Reaktionen
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amide or sulfamoyl groups, to form corresponding amines or sulfides.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino and sulfamoyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-N,N-dimethyl-4-sulfamoylbenzamide can be compared with similar compounds such as:
N,N-Dimethyl-4-sulfamoylbenzamide: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-N,N-dimethyl-3-sulfamoylbenzamide: The position of the hydroxyl and sulfamoyl groups is reversed, which can influence its chemical properties and applications.
N,N-Dimethyl-3-sulfamoylbenzamide:
These comparisons highlight the unique features of this compound, particularly the presence and position of the hydroxyl group, which can significantly impact its chemical behavior and applications.
Eigenschaften
Molekularformel |
C9H12N2O4S |
|---|---|
Molekulargewicht |
244.27 g/mol |
IUPAC-Name |
3-hydroxy-N,N-dimethyl-4-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-3-4-8(7(12)5-6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
InChI-Schlüssel |
IVTRFOSSNFJEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)S(=O)(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


